molecular formula C7H18Cl2N2O B6298901 cis-3-(Dimethylamino)-4-piperidinol diHCl CAS No. 2718164-77-1

cis-3-(Dimethylamino)-4-piperidinol diHCl

Cat. No.: B6298901
CAS No.: 2718164-77-1
M. Wt: 217.13 g/mol
InChI Key: KAFROQKBXTVOEW-AUCRBCQYSA-N
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Description

The compound “cis-3-(Dimethylamino)-4-piperidinol dihydrochloride” is a chemical substance with a molecular weight of 179.69 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly effective protocol for the synthesis of C-3-substituted prolines has been developed . This involves Pd-catalyzed C (sp 3)–H activation for the straightforward functionalization of prolines . The use of an 8-aminoquinolinecarboxamide directing group allows direct arylation, alkenylation, and alkylation at the C-3 position of prolines in moderate to high yields with diverse iodo- or bromo precursors .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy . It was found that the 3-hydroxyl group in this amino acid plays a significant role in the overall three-dimensional structures of the peptides .


Chemical Reactions Analysis

The reaction mechanism of similar compounds has been studied . For instance, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) processes cis-3-haloacrylates to yield malonate semialdehyde . The product of the reaction was confirmed by its characteristic 1 H NMR spectrum .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Mechanism of Action

The mechanism of action of similar compounds has also been studied . It was found that cis-CaaD and CaaD have different primary and quaternary structures, and display different substrate specificity and catalytic efficiencies, but likely share a highly conserved catalytic mechanism .

Future Directions

Future research could focus on further understanding the conformational equilibrium of similar compounds . For instance, the influence of intramolecular hydrogen bonding on the conformational equilibrium of cis-3-N,N-dimethylaminocyclohexanol has been studied . The strength of the intramolecular hydrogen bond (IAHB) OH•••N was found to be predominant over the steric effect .

Properties

IUPAC Name

(3S,4R)-3-(dimethylamino)piperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-5-8-4-3-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFROQKBXTVOEW-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CNCC[C@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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